molecular formula C6H13N B7976561 Ethyl-(1-methyl-cyclopropyl)-amine

Ethyl-(1-methyl-cyclopropyl)-amine

Cat. No.: B7976561
M. Wt: 99.17 g/mol
InChI Key: OOLSBYJPLZRLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-(1-methyl-cyclopropyl)-amine is an organic compound characterized by the presence of an ethyl group attached to a 1-methyl-cyclopropyl ring, which is further bonded to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(1-methyl-cyclopropyl)-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method involves the reaction of ethyl acetoacetate with ethylene bromide to form a cyclopropyl intermediate, which is then subjected to further reactions to introduce the amine group . The reaction conditions often require the use of strong bases like sodium hydroxide and solvents such as tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using Grignard reagents and subsequent amination steps. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Ethyl-(1-methyl-cyclopropyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl-(1-methyl-cyclopropyl)-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl-(1-methyl-cyclopropyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl-(1-methyl-cyclopropyl)-amine include:

  • Cyclopropyl methyl ketone
  • 1-Methylcyclopropylamine
  • Cyclopropyl ethylamine

Uniqueness

This compound is unique due to the presence of both an ethyl group and a 1-methyl-cyclopropyl ring attached to an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-ethyl-1-methylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-3-7-6(2)4-5-6/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLSBYJPLZRLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.